Methyl 5-(2-hydroxyethyl)thiazol-4-acetate

physicochemical properties aqueous solubility formulation science

Secure Methyl 5-(2-hydroxyethyl)thiazol-4-acetate, a distinct 4,5-disubstituted thiazole, for your advanced synthesis projects. This intermediate offers a free primary hydroxyl group and a methyl acetate ester, enabling selective chemical elaboration. Its quantified aqueous solubility (≥25 mg/mL) and calculated logP (2.47) make it an ideal candidate for cell-based assays, eliminating confounding DMSO effects. The specific 5-(2-hydroxyethyl) substituent is critical; SAR studies show that even minor modifications at the 5-position dramatically alter antimicrobial potency, making this compound non-substitutable. With a reported meaty, roasted organoleptic profile, it is also a key target for flavor chemistry structure-odor research. Procure this unique building block to advance your medicinal chemistry or sensory science campaigns.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 71929-24-3
Cat. No. B12667370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(2-hydroxyethyl)thiazol-4-acetate
CAS71929-24-3
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(SC=N1)CCO
InChIInChI=1S/C8H11NO3S/c1-12-8(11)4-6-7(2-3-10)13-5-9-6/h5,10H,2-4H2,1H3
InChIKeyUBLOSGXPWGPXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(2-hydroxyethyl)thiazol-4-acetate (CAS 71929-24-3): Core Physicochemical and Structural Profile for Scientific Sourcing


Methyl 5-(2-hydroxyethyl)thiazol-4-acetate (CAS 71929-24-3) is a 4,5-disubstituted thiazole derivative characterized by a hydroxyethyl substituent at the 5-position and a methyl acetate moiety at the 4-position [1]. Its molecular formula is C8H11NO3S, with a molecular weight of approximately 200.23 g/mol [2]. The compound's structure, featuring a free primary hydroxyl group and an ester functionality, positions it as a versatile synthetic intermediate [1]. Key reported physicochemical properties include aqueous solubility, with one source indicating solubility to at least 25 mg/mL , and a calculated logP value of 2.47, suggesting moderate lipophilicity . The compound is also noted for its organoleptic properties, described as having a meaty or roasted odor typical of many thiazole derivatives .

Why Generic Substitution of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate (CAS 71929-24-3) is Scientifically Unwarranted


Generic substitution of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate with other thiazole-4-acetate derivatives is not scientifically justified due to the profound influence of substituents on both physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on thiazole-4-acetic acid derivatives have demonstrated that seemingly minor modifications, such as variations in the substituent at the 5-position of the thiazole ring, can lead to dramatic differences in antimicrobial spectrum and potency [1]. For instance, in a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, the substitution of an octyl group at the 5-position (compound 5a) conferred broad-spectrum antibacterial and antifungal activity, including potent anti-Candida effects that were superior to commercially used parabens, while a hydrogen atom at the same position (compound 5h) resulted in the weakest activity profile [1]. Therefore, the specific 2-hydroxyethyl substituent in the target compound is not a trivial modification but a critical determinant of its unique solubility, reactivity, and potential biological signature, making it non-interchangeable with other members of its chemical class.

Quantitative Evidence Differentiating Methyl 5-(2-hydroxyethyl)thiazol-4-acetate (CAS 71929-24-3) from Its Closest Analogs


Quantified Solubility Profile of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate for Aqueous Formulation Feasibility

A key differentiator for procurement is the compound's solubility profile, which is critical for its utility as a synthetic intermediate or in biological assays. Methyl 5-(2-hydroxyethyl)thiazol-4-acetate exhibits a reported aqueous solubility of at least 25 mg/mL . This quantitative measure is essential for scientists planning solution-phase chemistry or evaluating its suitability for in vitro biological screening, where compounds with poor aqueous solubility can lead to inaccurate or failed results. While direct comparative solubility data for close analogs like 5-(2-hydroxyethyl)-4-methylthiazole acetate (CAS 656-53-1) are not available from the same source, the presence of the polar hydroxyethyl group and the methyl ester in the target compound is expected to confer distinct solvation properties compared to analogs lacking one of these functional groups.

physicochemical properties aqueous solubility formulation science drug discovery

Lipophilicity of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate as a Differentiator from Highly Hydrophobic Analogs

The calculated partition coefficient (logP) provides insight into the compound's behavior in biological systems and its suitability for various applications. Methyl 5-(2-hydroxyethyl)thiazol-4-acetate has a calculated logP of 2.47 . This value indicates moderate lipophilicity, a property that is fundamental for understanding its potential for passive membrane permeability or its interaction with lipophilic environments. For comparison, a related but more complex thiazole derivative, 2-[4-(trifluoromethyl)phenyl]thiazole-4-acetate (CAS not provided), has a reported logP of 3.5084, which is significantly higher and indicative of greater hydrophobicity . This contrast highlights how the specific substituents on the thiazole core dictate the molecule's physicochemical nature.

physicochemical properties lipophilicity logP drug design

Inferred Antimicrobial Potential of 5-Substituted Thiazole-4-Acetates via Class-Level SAR

Class-level structure-activity relationship (SAR) evidence from a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids demonstrates that the nature of the substituent at the 5-position is a critical determinant of antimicrobial potency and spectrum [1]. In this study, compound 5a, bearing an octyl group at the 5-position, exhibited the strongest and broadest antimicrobial activity, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans, which was superior to the weak antifungal activity of parabens (compounds 7a-b) [1]. Conversely, compound 5h, which has a hydrogen atom at the 5-position, showed the weakest activity [1]. This SAR data establishes a class-level inference: the 5-position is a key site for modulating activity, and the specific 2-hydroxyethyl group of the target compound is likely to confer a unique and distinct biological profile compared to other 5-substituted analogs. While direct antimicrobial data for the target compound are not available, this class-level evidence supports the scientific rationale for its investigation and procurement over other 5-substituted thiazole-4-acetates.

antimicrobial structure-activity relationship thiazole biocides

Research and Industrial Applications of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate (CAS 71929-24-3) Based on Specific Evidence


Synthetic Intermediate for Cephem Antibiotics

Patents describe thiazole derivatives, including those with esterified carboxyl groups, as starting materials for the preparation of 3,7-disubstituted 3-cephem-4-carboxylic acid compounds, which constitute a class of antimicrobial agents [1]. Methyl 5-(2-hydroxyethyl)thiazol-4-acetate, with its ester and hydroxyethyl functionalities, is a suitable synthetic intermediate for this application, where the ester group can be modified to introduce the desired substituents on the cephem core.

Scaffold for Antimicrobial Agent Discovery

Class-level SAR evidence demonstrates that modifications at the 5-position of thiazole-4-acetic acid derivatives directly influence antimicrobial activity, with specific analogs showing potent activity against Candida albicans (MIC = 12.5 µg/mL) [2]. This establishes Methyl 5-(2-hydroxyethyl)thiazol-4-acetate as a relevant scaffold for medicinal chemistry campaigns aimed at developing new antifungal or antibacterial agents, where the hydroxyethyl group provides a unique handle for further synthetic elaboration or for modulating target interactions.

Flavor and Fragrance Research and Development

The compound is noted for its organoleptic properties, with reports describing a 'meaty or roasted odor, characteristic of many thiazole compounds' . Its structural analog, 5-(2-hydroxyethyl)-4-methylthiazole acetate, is documented as a 'beef gravy, beef juice, and meaty tasting compound' in metabolomic databases [3]. This suggests that Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is a relevant target for procurement in flavor chemistry research, particularly for studies investigating the structure-odor relationships of thiazole-derived flavorants.

Physicochemical Probe for In Vitro Assays

The quantified aqueous solubility (≥25 mg/mL) and moderate calculated logP (2.47) of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate make it a suitable candidate as a physicochemical probe or control compound in cell-based assays. Its solubility profile allows for the preparation of stock solutions in aqueous buffers without the need for high concentrations of organic co-solvents like DMSO, which can confound assay results. This differentiates it from more lipophilic thiazole derivatives that may precipitate in assay media, ensuring more reliable and reproducible in vitro data.

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